

# Gpo-vir in Developing Countries: A Cost-Effectiveness Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gpo-vir**

Cat. No.: **B1252489**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat HIV has been significantly bolstered by the availability of affordable antiretroviral therapy (ART). In developing countries, fixed-dose combinations have been instrumental in simplifying treatment regimens and improving adherence. Among these, **Gpo-vir**, a generic antiretroviral produced by the Thai Government Pharmaceutical Organization (GPO), has played a crucial role. This guide provides a comparative cost-effectiveness analysis of two formulations of **Gpo-vir** against relevant alternatives, supported by experimental data and detailed methodologies, to inform research, drug development, and public health policy.

## Executive Summary

This analysis reviews the cost-effectiveness of two primary **Gpo-vir** formulations:

- **Gpo-vir** (d4T/3TC/NVP): A fixed-dose combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).
- **Gpo-vir T** (TDF/FTC/EFV): A fixed-dose combination of tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and efavirenz (EFV).

A key study conducted in South Africa provides a robust framework for comparing the economic and health outcomes of these and other first-line ART regimens. The findings indicate that while the stavudine-based regimen was a cost-effective option, newer regimens containing tenofovir and efavirenz, akin to **Gpo-vir T**, offer superior long-term health outcomes

and favorable cost-effectiveness profiles. Clinical studies in Thailand further provide essential efficacy and safety data for the stavudine-based **Gpo-vir**.

## Comparative Cost-Effectiveness of First-Line ART Regimens

The following table summarizes the findings of a cost-effectiveness analysis of five initial ART regimens in South Africa. The analysis utilized a mathematical simulation model of HIV disease and treatment to project life expectancy, quality-adjusted life expectancy (QALY), lifetime costs, and incremental cost-effectiveness ratios (ICERs).

| First-Line Regimen                | Quality-Adjusted Life Expectancy (Months) | Lifetime Costs (USD)         | Incremental Cost-Effectiveness Ratio (USD per QALY gained) |
|-----------------------------------|-------------------------------------------|------------------------------|------------------------------------------------------------|
| Stavudine/lamivudine/ nevirapine  | 123.7                                     | More costly than ZDV/3TC/NVP | Dominated by ZDV/3TC/NVP                                   |
| Zidovudine/lamivudine /nevirapine | Not specified                             | Less costly than d4T/3TC/NVP | -                                                          |
| Tenofovir/lamivudine/n evirapine  | Not specified                             | Not specified                | \$1,045 (compared with ZDV/3TC/NVP)                        |
| Zidovudine/lamivudine /efavirenz  | Not specified                             | More costly than TDF/3TC/NVP | Dominated by TDF/3TC/NVP                                   |
| Tenofovir/lamivudine/e favirenz   | 135.2                                     | Not specified                | \$5,949 (compared with TDF/3TC/NVP)                        |

Data sourced from a study in South Africa.<sup>[1]</sup> Note: "Dominated" indicates that a regimen is both more costly and less effective than a comparator.

## Clinical Efficacy and Safety of Gpo-vir (stavudine/lamivudine/nevirapine) in Thailand

Clinical studies conducted in Thailand provide valuable insights into the real-world effectiveness and adverse effects of the stavudine-based **Gpo-vir**.

| Parameter              | Results                                                                                                                                    |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Immunological Response | Median CD4 cell count increased from 23 cells/ $\mu$ L at baseline to 199 cells/ $\mu$ L at 12 months and 334 cells/ $\mu$ L at 24 months. |
| Virological Response   | 78% of patients achieved undetectable HIV-RNA at 24 weeks.                                                                                 |
| Clinical Outcomes      | Significant decrease in the occurrence of new opportunistic infections.                                                                    |
| Adverse Effects        | Hypercholesterolemia (43.2%), lipodystrophy (35.5%), hypertriglyceridemia (25%), peripheral neuropathy (11.9%).                            |

Data from studies conducted in Thailand.

## Experimental Protocols

### Cost-Effectiveness Analysis Methodology (South African Study)

The comparative cost-effectiveness analysis of first-line ART regimens in South Africa utilized a mathematical simulation model of HIV disease progression and treatment.[\[1\]](#)

- Model Type: A state-transition Markov model.
- Population: Simulated cohort of HIV-infected individuals in South Africa.
- Interventions: Five initial ART regimens:
  - Tenofovir + lamivudine + efavirenz
  - Tenofovir + lamivudine + nevirapine

- Zidovudine + lamivudine + efavirenz
- Zidovudine + lamivudine + nevirapine
- Stavudine + lamivudine + nevirapine
- Data Sources: Demographic and clinical data from South Africa, including rates of virologic suppression and toxicities for each regimen.
- Outcome Measures:
  - Life expectancy
  - Quality-adjusted life expectancy (QALYs)
  - Lifetime costs
  - Incremental cost-effectiveness ratio (ICER)
- Analysis Perspective: Healthcare provider perspective.

## Clinical Efficacy and Safety Study Methodology (Thai Studies)

The studies evaluating the effectiveness of **Gpo-vir** (stavudine, lamivudine, and nevirapine) in Thailand were ambispective studies.

- Study Design: A combination of retrospective and prospective data collection.
- Population: Adult, ART-naïve HIV-infected patients in Thailand.
- Intervention: Initiation of a fixed-dose combination of stavudine, lamivudine, and nevirapine (**Gpo-vir**).
- Data Collection:
  - Baseline demographic and clinical data (CD4 count, HIV-RNA).

- Follow-up assessments of CD4 count, HIV-RNA levels, body weight, and occurrence of opportunistic infections and adverse effects at regular intervals.
- Primary Endpoints:
  - Change in CD4 cell count from baseline.
  - Proportion of patients with undetectable HIV-RNA.
  - Incidence of adverse drug reactions.

## Mechanism of Action: Signaling Pathways

The constituent drugs of **Gpo-vir** and **Gpo-vir T** belong to two main classes of reverse transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

## Nucleoside/Nucleotide Reverse Transcriptase Inhibitor (NRTI) Signaling Pathway

NRTIs, such as stavudine, lamivudine, tenofovir, and emtricitabine, are analogs of natural deoxynucleotides. They act as competitive inhibitors of the HIV reverse transcriptase enzyme.



[Click to download full resolution via product page](#)

Caption: NRTI Mechanism of Action.

## Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Signaling Pathway

NNRTIs, including nevirapine and efavirenz, bind to an allosteric site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.



[Click to download full resolution via product page](#)

Caption: NNRTI Mechanism of Action.

## Conclusion

The available evidence suggests that while the older stavudine-based **Gpo-vir** formulation was an important tool in expanding ART access, newer regimens containing tenofovir and efavirenz, such as **Gpo-vir T**, offer improved long-term health outcomes and are a cost-effective choice for first-line HIV treatment in developing countries. The higher initial cost of tenofovir-based regimens is offset by better tolerability, leading to fewer treatment switches and associated costs. For researchers and drug development professionals, these findings highlight the importance of considering long-term patient outcomes and healthcare system costs in the development and evaluation of new antiretroviral therapies for resource-limited settings. Continued research and economic modeling are crucial to optimize treatment strategies and ensure the sustainable and equitable provision of HIV care globally.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cost-Effectiveness of Antiretroviral Regimens in the World Health Organization's Treatment Guidelines: A South African Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gpo-vir in Developing Countries: A Cost-Effectiveness Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252489#cost-effectiveness-analysis-of-gpo-vir-in-developing-countries>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)